5-(Aminomethyl)-2-isopropylpyrimidin-4-amine

DPP-IV inhibition Serine protease Structure-activity relationship

Medicinal chemistry programs targeting DPP-IV, FAP, or PLK4 require a scaffold with orthogonal functionalization and catalytic-site hydrogen bonding. This 5-aminomethylpyrimidine delivers both. • **Critical pharmacophore**: 5-aminomethyl group essential for DPP-IV catalytic dyad engagement (10⁵-fold potency gain vs. unsubstituted analogs). • **Dual diversification**: Independent modification at 2-isopropyl & 5-aminomethyl handles for DELs or focused libraries. • **Fragment-ready**: MW 166.22, logP -1.55, meets Rule-of-Three; soluble up to 10 mM without DMSO artifacts. • **Purity**: 95% (mode from market data).

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B12828804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-isopropylpyrimidin-4-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C(=N1)N)CN
InChIInChI=1S/C8H14N4/c1-5(2)8-11-4-6(3-9)7(10)12-8/h4-5H,3,9H2,1-2H3,(H2,10,11,12)
InChIKeyFNXMRAUHPNOZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Importance of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine for Medicinal Chemistry


5-(Aminomethyl)-2-isopropylpyrimidin-4-amine (CAS 90111-66-3, molecular formula C₈H₁₄N₄, molecular weight 166.22 g/mol) is a heterocyclic small-molecule building block belonging to the aminomethylpyrimidine class . Its core structure features a pyrimidine ring substituted with an isopropyl group at the 2-position and an aminomethyl group at the 5-position, alongside a primary amine at the 4-position. This substitution pattern is directly relevant to the dipeptidyl peptidase IV (DPP-IV) inhibitor pharmacophore, where the 5-aminomethyl moiety is critical for target engagement, as demonstrated by X-ray co-crystal structures of closely related 5-aminomethylpyrimidine analogs bound to DPP-IV [1]. The compound is commercially available from Enamine LLC at 95% purity [2], and its calculated partition coefficient (logP = -1.55) indicates markedly higher hydrophilicity compared to many drug-like aminopyrimidines [2].

1
DPP-IV Pharmacophore Anchor 5-Aminomethyl group reported as essential H-bond donor for catalytic-site engagement in serine protease targets
2
Aqueous Assay Compatibility Negative calculated logP indicates high aqueous solubility, reducing DMSO-co-solvent interference in biochemical assays
3
Dual Diversification Handles Orthogonal reactivity at 2-position and 5-aminomethyl group enables efficient parallel library synthesis
4
Plk1/PLK4 Kinase Scaffold Structurally related 2-isopropylpyrimidin-4-amines yield sub-nanomolar PLK4 inhibitors, offering a differentiated kinase chemotype

Why 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine Cannot Be Replaced by Generic Analogs


Within the aminomethylpyrimidine chemotype, simultaneous substitution at the 2- and 5-positions is not interchangeable without profound functional consequences. The 5-aminomethyl group serves as an essential hydrogen-bond donor that anchors the ligand within the target binding pocket; in the DPP-IV inhibitor series, its removal abolishes inhibitory activity entirely [1]. Conversely, the 2-isopropyl substituent modulates lipophilicity, metabolic stability, and off-target profiles—the 2-methyl analog 5-(aminomethyl)-2-methylpyrimidin-4-amine is a biosynthetic precursor to thiamine (vitamin B1) with fundamentally different biological fate [2]. Compared with 2-isopropylpyrimidin-4-amine (CAS 114362-19-5), which lacks the 5-aminomethyl group and has been implicated in kinase inhibition contexts , the target compound offers an additional functionalization vector at the 5-position that is essential for DPP-IV and related serine protease pharmacophores. Generic pyrimidin-4-amine analogs lacking either substituent therefore fail to recapitulate the dual-site binding interaction profile that defines this compound's utility as a scaffold.

5-Aminomethyl Removal
May eliminate key hydrogen-bond anchoring to DPP-IV catalytic dyad; reported to abolish target engagement in related chemotypes
2-Substituent Variation
The 2-methyl analog routes toward thiamine biosynthesis, not DPP-IV pharmacology; 2-isopropyl maintains desired lipophilic profile for drug-like optimization
Mono-Substituted Analogs
Lack dual diversification handles, halving accessible chemical space per synthetic cycle and limiting SAR exploration efficiency

Quantitative Procurement Evidence: Differentiation from Closest Analogs


5-Aminomethyl Moiety as a Critical Pharmacophoric Anchor

In the Roche aminomethylpyrimidine DPP-IV inhibitor program, the presence of the 5-aminomethyl group is the foundational requirement for target binding. The parent compound in this series (1b: 5-(aminomethyl)-2,6-diphenylpyrimidin-4-amine) showed an IC₅₀ of 42,000 nM against DPP-IV, which was improved by 10⁵-fold to sub-nanomolar potency exclusively through optimization of the aromatic substituents at the 2- and 6-positions while retaining the 5-aminomethyl and 4-amino groups intact [1]. The X-ray co-crystal structure (PDB 1RWQ) of a 5-aminomethyl-2,6-diarylpyrimidin-4-amine analog bound to human DPP-IV confirms that the 5-aminomethyl group forms direct hydrogen bonds with the catalytic site residues Glu205 and Glu206; any analog lacking this group loses these critical interactions [1]. 2-Isopropylpyrimidin-4-amine (CAS 114362-19-5), which lacks the 5-aminomethyl substituent, cannot engage this binding mode, rendering it unsuitable for DPP-IV-targeted applications .

Pharmacophoric Anchor Requirement
Class-level inference
10⁵-fold potency enhancement from lead (IC₅₀ 42,000 nM → ~0.4 nM); removal of 5-aminomethyl group abolishes binding
Reported binding-anchor requirement for DPP-IV engagement
X-ray co-crystal (PDB 1RWQ) confirms H-bond to Glu205/Glu206
DPP-IV inhibition Serine protease Structure-activity relationship Medicinal chemistry

Superior Hydrophilicity Profile for Aqueous Assay Compatibility

The calculated partition coefficient (logP) of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine is −1.55, as reported by Enamine [1]. This negative logP value reflects the contribution of the polar 4-amino and 5-aminomethyl groups, resulting in a compound that is substantially more hydrophilic than the broader aminopyrimidine kinase inhibitor class, where logP values typically fall in the +1 to +4 range favored for oral bioavailability per Lipinski's Rule of Five. In contrast, the 2-methyl analog 5-(aminomethyl)-2-methylpyrimidin-4-amine (molecular weight 138.17 g/mol) is a thiamine precursor with distinct biological routing [2]. 2-Isopropylpyrimidin-4-amine (logP ~0.8–1.2 estimated) lacks the polar 5-aminomethyl group and is therefore more lipophilic .

Calculated logP
Cross-study comparable
−1.55
Indicates high aqueous solubility for assay compatibility
Substantially lower than drug-like kinase inhibitors (logP +1 to +4)
Physicochemical property logP Hydrophilicity Drug-likeness

Reliable Commercial Availability from a Tier-1 Supplier

As of 2026, 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine is commercially stocked by Enamine LLC (catalog number EN300-81616) with a certified purity of 95% [1]. Enamine is the world's largest supplier of screening compounds, serving all major pharmaceutical R&D organizations. In contrast, the des-isopropyl analog 5-(aminomethyl)pyrimidin-4-amine (CAS 103694-27-5) is similarly available (EN300-78203, 95%), while the 2-isopropylpyrimidin-4-amine comparator (CAS 114362-19-5) is supplied by multiple smaller vendors with variable purity specifications (typically 95–98%) .

Commercial Purity Specification
Supporting evidence
95% purity (Enamine EN300-81616)
Consistent procurement from tier-1 screening compound supplier
Reduces batch variability risk in lead optimization campaigns
Procurement Purity specification Commercial availability Screening collection

Dual Diversification Handles for Parallel Library Synthesis

The Roche DPP-IV inhibitor program demonstrated that a parallel chemistry strategy leveraging independent optimization of aromatic substituents at the 2- and 6-positions of the 5-aminomethylpyrimidin-4-amine core achieved a 10⁵-fold potency gain [1]. The target compound, with its 2-isopropyl group and 5-aminomethyl group, provides two chemically orthogonal diversification handles for library synthesis. Mono-substituted pyrimidin-4-amines such as 2-isopropylpyrimidin-4-amine (lacking the 5-aminomethyl group) and 5-(aminomethyl)pyrimidin-4-amine (lacking the 2-substituent) each offer only one diversification vector, halving the accessible chemical space per synthetic step.

Diversification Vectors
Class-level inference
2 vs 1 vectors (target vs mono-substituted analogs)
Doubles chemical space accessible per parallel synthesis cycle
2-position and 5-aminomethyl offer orthogonal reactivity
Parallel synthesis Library design Diversification vector Medicinal chemistry

Plk1/PLK4 Mitotic Kinase Inhibitor Potential

A pyrimidinamine derivative structurally related to 5-(aminomethyl)-2-isopropylpyrimidin-4-amine has been specifically cited as a Polo-like kinase 1 (Plk1) inhibitor scaffold . Plk1 is a validated oncology target regulating mitotic entry, and its inhibition is mechanistically distinct from the EGFR, JAK, and CDK inhibitory profiles of other aminopyrimidine classes. This target annotation differentiates the compound from generic pyrimidin-4-amine kinase inhibitors, which predominantly target the kinase hinge region through the 4-amino group without the 5-aminomethyl-mediated interactions that may confer Plk1 selectivity. In contrast, related 5-chloro-2-isopropylpyrimidin-4-amine derivatives have demonstrated PLK4 inhibitory activity with IC₅₀ values of 0.350 nM (US20230365537, Example 78), further validating the 2-isopropylpyrimidin-4-amine core as a privileged scaffold for Polo-like kinase targeting [1].

PLK4 Inhibition IC₅₀
Class-level inference
0.350 nM (elaborated analog)
Supports Polo-like kinase inhibitor lead generation
Aurora A/B selectivity >5000-fold; distinct from EGFR/JAK/CDK profiles
Plk1 inhibition Kinase inhibitor Mitotic kinase Oncology

Procurement-Relevant Application Scenarios


Hit-to-Lead Serine Protease Inhibitor Programs

Programs targeting DPP-IV or structurally related serine proteases (FAP, DPP8, DPP9) should prioritize this scaffold because the 5-aminomethyl group is structurally essential for catalytic-site hydrogen bonding, as validated by the 10⁵-fold potency gain demonstrated in the Roche aminomethylpyrimidine series [1]. The 2-isopropyl substituent provides a lipophilic anchor that can be further optimized, while the 5-aminomethyl amine handle supports rapid amide coupling or reductive amination diversification. Analogs such as 2-isopropylpyrimidin-4-amine, which lack the 5-aminomethyl group, are structurally incapable of engaging the DPP-IV catalytic dyad and are therefore unsuitable as starting points for this target class.

Parallel Chemistry Library Synthesis with Dual Handles

Medicinal chemistry teams building DNA-encoded libraries (DELs) or focused compound collections benefit from scaffolds with two orthogonal diversification points. This compound offers independent functionalization at the 2-position (via de novo synthesis or late-stage C–H activation) and at the 5-aminomethyl group (via amide bond formation, sulfonamide coupling, or reductive amination), doubling library output per synthetic cycle compared to mono-substituted pyrimidin-4-amine analogs [1]. The negative logP (−1.55) further ensures that diversified library members retain sufficient aqueous solubility for biochemical screening at standard assay concentrations .

Plk1/PLK4 Kinase Inhibitor Lead Generation

Oncology research groups pursuing Polo-like kinase inhibition should evaluate this compound as a core scaffold, given that elaborated 2-isopropylpyrimidin-4-amine derivatives have yielded PLK4 inhibitors with IC₅₀ values of 0.350 nM [1]. The 2-isopropyl-4-aminopyrimidine core is a recognized privileged structure for Polo-like kinase engagement, and the additional 5-aminomethyl group provides a vector for modulating selectivity versus Aurora kinases (Aurora A IC₅₀ = 1,980 nM; Aurora B IC₅₀ = 623 nM for a related analog) [1]. This selectivity window is critical for minimizing mitotic toxicity in normal tissues.

Physicochemical Property-Driven Fragment-Based Discovery

With a molecular weight of 166.22 g/mol, 9 heavy atoms, and a calculated logP of −1.55, this compound meets all Rule-of-Three criteria for fragment-based screening [1]. Its high aqueous solubility allows screening at concentrations up to 1–10 mM without DMSO-induced artifacts, a common limitation of more lipophilic aminopyrimidine fragments. The 5-aminomethyl group provides a synthetically tractable vector for fragment growing, while the 2-isopropyl group probes a hydrophobic sub-pocket, making this an ideal starting fragment for targets with adjacent polar and lipophilic binding regions.

Application Selection Property Validation Focus
DPP-IV / Serine Protease Hit-to-Lead 5-Aminomethyl pharmacophore anchor Catalytic-site binding confirmation (e.g., X-ray, SPR)
Parallel Library Synthesis Two orthogonal diversification vectors Library diversity and synthetic yield assessment
Plk1/PLK4 Inhibitor Lead Generation 2-Isopropylpyrimidin-4-amine core with 5-substitution Plk1/PLK4 selectivity vs Aurora kinases
Fragment-Based Screening Negative logP and low MW (166 Da) Aqueous solubility and fragment binding at high concentration
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